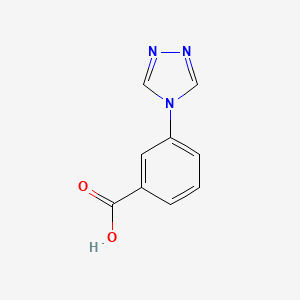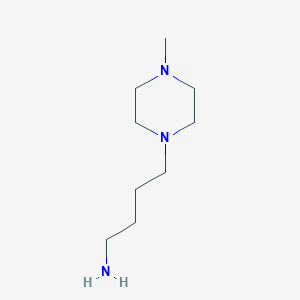
3-(4H-1,2,4-triazol-4-yl)benzoic acid
Descripción general
Descripción
3-(4H-1,2,4-triazol-4-yl)benzoic acid is a compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential biological activity and its utility in the synthesis of various metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and pharmaceuticals.
Synthesis Analysis
The synthesis of triazole benzoic acid derivatives often involves the formation of the triazole ring followed by the introduction of the benzoic acid group. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and their structures confirmed by NMR and MS analysis . Although not the exact compound , this provides insight into the synthetic strategies that could be applied to 3-(4H-1,2,4-triazol-4-yl)benzoic acid. Additionally, the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates involves the reaction of triazole benzoic acids with organotin compounds, indicating the reactivity of such structures with metal-containing reagents .
Molecular Structure Analysis
The molecular structure of triazole benzoic acid derivatives is characterized by the presence of a triazole ring and a benzoic acid group. The triazole ring can participate in various bonding interactions, which is evident in the formation of coordination polymers and MOFs. For instance, metal(II) complexes have been synthesized using a related ligand, demonstrating the ability of the triazole moiety to coordinate with metals . The crystal structure of a triorganotin triazole benzoate complex shows a five-coordinate distorted trigonal bipyramidal geometry around the tin atom .
Chemical Reactions Analysis
Triazole benzoic acids can undergo various chemical reactions, including coordination with metals to form complexes. The reactivity of the triazole ring with organotin compounds to form antifungal agents has been demonstrated . Additionally, the triazole moiety can participate in phototransformations, as shown by the study of 2-(1,2,4-triazol-3-yl)benzoic acid, where photoisomerization and proton transfer reactions were observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole benzoic acid derivatives are influenced by the presence of the triazole ring and the benzoic acid group. These compounds exhibit interesting optical properties, as seen in the solid-state fluorescence experiments of complexes based on 2,4-bis-(triazol-1-yl)benzoic acid . The ability to form coordination polymers with different architectures also suggests a degree of structural flexibility, which can impact the material properties of these compounds .
Aplicaciones Científicas De Investigación
Antifungal Activity
3-(4H-1,2,4-triazol-4-yl)benzoic acid and its derivatives demonstrate significant antifungal properties. For instance, triorganotin (4H-1,2,4-triazol-4-yl)benzoates, synthesized from 3-(4H-1,2,4-triazol-4-yl)benzoic acid, show promising antifungal activities against a variety of fungi such as Alternaria solani and Botrytis cinerea (Li et al., 2010).
Supramolecular Structures
The compound contributes to the formation of complex supramolecular structures. For instance, transition metal(II) complexes synthesized using this acid lead to diverse structures with potential applications in material science, as they exhibit unique properties like photoluminescence and thermal stability (Wang et al., 2018).
Chemical Interaction Analysis
3-(4H-1,2,4-triazol-4-yl)benzoic acid is also used in the analysis of chemical interactions. Studies on benzoic acids, including derivatives of 1,2,4-triazol, aid in understanding various structural motifs and their non-covalent interactions, which are crucial in predicting the bioactivity of compounds (Dinesh, 2013).
Metal-Organic Frameworks
The acid serves as a building block in the construction of metal-organic frameworks (MOFs). These MOFs, synthesized using derivatives of 3-(4H-1,2,4-triazol-4-yl)benzoic acid, exhibit varied properties like chirality, photoluminescence, and thermal stability, making them useful in various applications such as catalysis and materials science (Gong et al., 2014).
Acid-Base Properties in Solvents
The compound's derivatives have been studied for their acid-base properties in different solvent mixtures, which is important for understanding their behavior in various chemical environments (Azimi et al., 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDCJKUCKNZXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424478 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
CAS RN |
335255-80-6 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















